molecular formula C12H18ClN3O B2998140 4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide CAS No. 1273845-43-4

4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide

Cat. No.: B2998140
CAS No.: 1273845-43-4
M. Wt: 255.75
InChI Key: SNOOYAMDKDNWKC-UHFFFAOYSA-N
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Description

The compound “4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide” is a type of benzamide . Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, including pharmaceuticals, paper, and plastic industries .


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . For instance, the 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods can provide detailed information about the molecular structure and the formation of ion-associate or ion-pair complexes .


Chemical Reactions Analysis

The chemical reactions involving benzamides can be complex and varied. For example, the formation of an ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides can be determined using various analytical techniques. For example, the molecular weight of similar compounds has been reported .

Scientific Research Applications

  • Weak Interactions in Benzamides : A study investigated the crystal structures of various chloro- and methyl-substituted benzamides, analyzing their aggregation behavior through weak interactions like halogen bonding and weak hydrogen bonding. This research highlights the significance of such interactions in crystal packing formation, which could be relevant for understanding the structural properties of similar compounds (Mocilac et al., 2018).

  • Antimicrobial Applications : Research on derivatives of benzamide and thiadiazole has shown moderate antimicrobial activity against various bacterial and fungal strains. Such studies suggest that benzamide derivatives can be synthesized and modified for potential use as antimicrobial agents, offering a path for developing new treatments (Sah et al., 2014).

  • Luminescent Properties : A study on pyridyl substituted benzamides demonstrated their luminescent properties and multi-stimuli-responsive behavior. These compounds form nano-aggregates with enhanced emission in specific solvent conditions and exhibit mechanochromic properties. This research suggests potential applications in sensing, imaging, and material science (Srivastava et al., 2017).

  • Antibacterial Study : A compound synthesized from ortho-toluylchloride and 2-amino-4-picoline demonstrated antibacterial activity towards gram-positive and gram-negative bacteria. This finding underscores the potential for benzamide derivatives to serve as bases for antibacterial agents, which could be crucial in the fight against antibiotic-resistant bacteria (Adam et al., 2016).

Mechanism of Action

Target of Action

Amines, which are a key component of this compound, are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the exact structure and properties of the compound.

Mode of Action

Amines can interact with their targets through various mechanisms, such as binding to receptors or acting as substrates for enzymes . The exact mode of action would depend on the specific targets and the chemical structure of the compound.

Biochemical Pathways

Amines are involved in a wide range of biochemical processes, including neurotransmission, enzymatic reactions, and signal transduction . The exact pathways affected would depend on the specific targets and the mode of action of the compound.

Safety and Hazards

The safety and hazards associated with benzamides can vary depending on their specific structure. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

The future directions for research on benzamides could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of benzamides through green chemistry methods and their potential antibacterial activity are areas of ongoing research .

Properties

IUPAC Name

4-amino-2-chloro-N-[2-[ethyl(methyl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-16(2)7-6-15-12(17)10-5-4-9(14)8-11(10)13/h4-5,8H,3,6-7,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOOYAMDKDNWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCNC(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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